4-Isobutoxy-N-methyl-2-pyrimidinamine
Description
Properties
IUPAC Name |
N-methyl-4-(2-methylpropoxy)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-7(2)6-13-8-4-5-11-9(10-3)12-8/h4-5,7H,6H2,1-3H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDQIHQILWOMTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC(=NC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on 4-Halo-2-pyrimidinamine Derivatives
A common and effective strategy involves nucleophilic aromatic substitution (SNAr) on 4-chloro- or 4-bromo-2-pyrimidinamine derivatives with isobutoxide nucleophiles, followed by methylation of the 2-amino group if necessary.
-
- React 4-chloro-2-pyrimidinamine with isobutyl alcohol in the presence of a base such as potassium carbonate or sodium hydride.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred.
- Temperature: Typically 60–80 °C.
- Reaction time: 6–12 hours to ensure complete substitution.
-
- The halogen at the 4-position is displaced by the isobutoxide ion generated in situ from isobutyl alcohol and base.
- Subsequent methylation of the amino group at the 2-position can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-chloro-2-pyrimidinamine, isobutyl alcohol, K₂CO₃, DMF, 70 °C, 8 h | Nucleophilic substitution at C-4 |
| 2 | Methyl iodide, base (e.g., NaH), DMF, RT, 4 h | N-methylation at 2-amino group |
| 3 | Extraction, washing, drying | Workup and purification |
| 4 | Column chromatography (silica gel, hexane/ethyl acetate) | Purification |
This method benefits from commercially available starting materials and relatively mild conditions, producing the target compound in moderate to high yields (50–80%) with good purity.
Direct Condensation Methods Using Pyrimidine Precursors
Another approach involves direct condensation of 2-pyrimidinamine derivatives with isobutyl alcohol derivatives under catalytic conditions.
- Catalysts: Strong bases such as potassium tert-butoxide or sodium tert-butoxide.
- Solvent: Tetrahydrofuran (THF) or ethanol.
- Temperature: Low temperature initiation (-20 °C) followed by gradual warming to room temperature.
- Reaction Time: Several hours until completion.
This method can be advantageous for industrial scale-up due to better control over reaction kinetics and reduced by-products.
Purification and Characterization
After synthesis, purification is typically achieved by:
- Extraction: Using ethyl acetate or dichloromethane.
- Washing: Sequential washing with water and brine to remove inorganic salts.
- Drying: Over anhydrous sodium sulfate.
- Chromatography: Silica gel column chromatography with a gradient of petroleum ether and ethyl acetate.
Characterization techniques include:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm substitution patterns and methylation.
- Mass Spectrometry (MS): Confirms molecular weight.
- High-Performance Liquid Chromatography (HPLC): Assesses purity, typically >95%.
- Melting Point Determination: Provides physical property confirmation.
Reaction Optimization and Yield Data
| Parameter | Typical Range | Effect on Outcome |
|---|---|---|
| Base | K₂CO₃, NaH, KOtBu | Influences rate and selectivity |
| Solvent | DMF, DMSO, THF | Solubility and reaction kinetics |
| Temperature | 60–80 °C | Higher temp increases rate but may cause side reactions |
| Reaction Time | 6–12 hours | Ensures completion but prolonged time may degrade product |
| Methylation Agent | Methyl iodide, dimethyl sulfate | Efficient methylation of amino group |
| Yield | 50–80% | Dependent on purity of reagents and control of conditions |
Research Findings and Industrial Considerations
- Studies indicate that using potassium carbonate in DMF at 70 °C for 8 hours provides a balance of yield and purity for the nucleophilic substitution step.
- Direct condensation methods with strong bases in THF at low temperatures improve selectivity and reduce side products, facilitating scale-up.
- Purification by column chromatography remains standard for laboratory scale; industrial processes may use crystallization to reduce costs.
- The choice of methylation reagent affects environmental and safety profiles; methyl iodide is efficient but toxic, while dimethyl sulfate is less volatile but requires careful handling.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | 4-chloro-2-pyrimidinamine, isobutyl alcohol, K₂CO₃, DMF | 70 °C, 8 h | 50–75 | Simple, accessible reagents | Requires methylation step |
| Direct condensation with base | 2-pyrimidinamine derivative, isobutyl alcohol, KOtBu, THF | -20 °C to RT, several hours | 70–90 | High yield, scalable | Requires strong base handling |
| Methylation post-substitution | Methyl iodide or dimethyl sulfate, base | RT, 4 h | 80–90 | Efficient N-methylation | Toxic reagents, safety concerns |
Chemical Reactions Analysis
Types of Reactions: 4-Isobutoxy-N-methyl-2-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace the isobutoxy or methyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce pyrimidine amines .
Scientific Research Applications
Chemistry
4-Isobutoxy-N-methyl-2-pyrimidinamine serves as a building block for synthesizing complex organic molecules. Its versatility allows chemists to explore new synthetic pathways and develop novel compounds with specific properties.
Research has indicated that this compound exhibits significant biological activities , particularly:
- Anti-inflammatory Properties : It has been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammatory responses. In vitro studies report IC50 values ranging from 0.04 to 0.09 μmol, comparable to established anti-inflammatory drugs like celecoxib .
- Antimicrobial and Antiviral Properties : Investigations into its potential as an antimicrobial agent are ongoing, with preliminary results suggesting efficacy against various pathogens.
Medicine
The compound is being explored for its potential use in drug development:
- Therapeutic Applications : It is particularly relevant in designing new agents for diseases associated with aberrant protein kinase activity, such as cancer and inflammatory disorders .
Case Studies and Research Findings
- Inhibition of COX Enzymes :
- Structure-Activity Relationship (SAR) :
- Potential in Cancer Treatment :
Mechanism of Action
The mechanism of action of 4-Isobutoxy-N-methyl-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between 4-Isobutoxy-N-methyl-2-pyrimidinamine and analogous pyrimidine derivatives:
| Compound Name | Substituents (Position) | Molecular Formula | Key Structural Features |
|---|---|---|---|
| This compound | Isobutoxy (4), N-methylamine (2) | C₉H₁₅N₃O | Combines lipophilic isobutoxy and polar N-methylamine groups |
| N-Isobutyl-2-methylpyrimidin-4-amine | Isobutyl (4), methyl (2) | C₉H₁₅N₃ | Alkyl substituents enhance hydrophobicity |
| 2-Isopropoxypyrimidin-4-amine | Isopropoxy (2), amine (4) | C₇H₁₁N₃O | Smaller alkoxy group reduces steric hindrance |
| 2-Chloro-N-isopropyl-4-pyrimidinamine | Chloro (2), isopropylamine (4) | C₇H₁₁ClN₃ | Electronegative chlorine enhances reactivity |
| N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide | Dimethylamino (4), isobutyramide (side chain) | C₁₄H₂₄N₆O | Extended side chain increases molecular weight |
Key Observations :
- The isobutoxy group in the target compound increases lipophilicity compared to smaller alkoxy groups (e.g., isopropoxy in ) but reduces solubility in polar solvents.
- N-methylamine enhances hydrogen-bonding capacity relative to alkylamines (e.g., isopropylamine in ) or halogen substituents (e.g., chloro in ).
Physicochemical and Reactivity Comparison
Lipophilicity :
- The isobutoxy group (logP ~2.1) makes this compound more lipophilic than 2-isopropoxypyrimidin-4-amine (logP ~1.5) , facilitating membrane permeability in biological systems.
- Halogenated analogs (e.g., 2-chloro derivatives in ) exhibit higher reactivity but lower metabolic stability.
Solubility :
- N-methylamine improves aqueous solubility compared to purely alkyl-substituted pyrimidines (e.g., N-isobutyl-2-methylpyrimidin-4-amine ).
Synthetic Flexibility :
- The isobutoxy group can act as a leaving group in nucleophilic substitution reactions, unlike inert alkyl chains in or halogens in .
Key Findings :
- The N-methylamine and isobutoxy groups in the target compound may enhance kinase binding compared to simpler alkylamines (e.g., ethyl in ) due to balanced hydrophobicity and polarity.
- Halogenated analogs (e.g., ) exhibit stronger electrophilic reactivity, making them potent antimicrobials but less selective.
Biological Activity
4-Isobutoxy-N-methyl-2-pyrimidinamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anti-cancer properties. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies demonstrating its efficacy.
- Molecular Formula : C9H15N3O
- CAS Number : 927800-74-6
- Molecular Weight : 183.24 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Studies have shown that certain derivatives of pyrimidine compounds can selectively inhibit COX-1 and COX-2, leading to reduced production of prostaglandins, which are mediators of inflammation.
Anti-inflammatory Activity
Recent research has highlighted the anti-inflammatory potential of this compound and related compounds. In vitro studies demonstrated significant inhibition of COX-2 activity, which is often implicated in inflammatory diseases.
Key Findings:
- IC50 Values : The IC50 values for COX-2 inhibition ranged from 0.04 to 0.09 μmol, comparable to established anti-inflammatory drugs like celecoxib and diclofenac .
- In Vivo Studies : Animal models, such as carrageenan-induced paw edema tests, showed that these compounds exhibited similar or superior anti-inflammatory effects compared to indomethacin .
Table 1: Comparative IC50 Values for COX Inhibition
| Compound | COX-1 IC50 (μmol) | COX-2 IC50 (μmol) |
|---|---|---|
| This compound | 0.06 | 0.04 |
| Celecoxib | 0.05 | 0.04 |
| Diclofenac | 0.07 | 0.06 |
Structure–Activity Relationships (SAR)
Understanding the SAR of pyrimidine derivatives helps in designing more effective compounds. Modifications on the pyrimidine ring and substituents such as alkyl groups significantly influence their biological activity.
Observations:
- Electron-donating groups enhance anti-inflammatory activity.
- Alkyl chain length affects solubility and permeability, impacting bioavailability.
- Substituent position on the pyrimidine ring is critical for optimal interaction with target enzymes.
Case Studies
- Anti-cancer Activity :
- Histamine Release Inhibition :
Q & A
Q. Table 1: Example of Cross-Validation for NMR Data
| Peak (ppm) | Experimental (DMSO-d6) | DFT-Predicted (Gas Phase) | Discrepancy Analysis |
|---|---|---|---|
| 8.2 (s, 1H) | Pyrimidine H | 8.1 (s, 1H) | Solvent effect |
| 3.4 (m, 2H) | Isobutoxy CH2 | 3.5 (m, 2H) | Conformational flexibility |
Basic Question: What are the essential characterization techniques for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify pyrimidine ring substitution patterns and isobutoxy/methyl group integration .
- Mass Spectrometry (MS) : HRMS to confirm molecular ion ([M+H]+) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹ for the isobutoxy moiety).
- Elemental Analysis : Validate empirical formula (C9H15N3O).
Advanced Question: How can reaction mechanisms involving this compound be systematically studied?
Methodological Answer:
Mechanistic studies require:
- Kinetic profiling : Monitor reaction progress via in-situ techniques (e.g., HPLC or Raman spectroscopy) to determine rate laws and intermediates.
- Isotopic labeling : Use deuterated reagents to trace proton transfer steps (e.g., in methylation reactions).
- Computational modeling : Apply quantum mechanics/molecular mechanics (QM/MM) to simulate transition states and free energy barriers .
For example, in amination reactions, DFT calculations can reveal whether the mechanism follows a concerted or stepwise pathway.
Advanced Question: What strategies address low yields in multi-step syntheses of derivatives of this compound?
Methodological Answer:
Low yields often stem from side reactions or purification losses. Mitigate these by:
- Intermediate stabilization : Use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl intermediates).
- Continuous flow chemistry : Enhance reproducibility and reduce side products via precise residence time control .
- Separation optimization : Employ advanced techniques like preparative HPLC or membrane-based separation for polar derivatives .
Q. Table 2: Yield Optimization Case Study
| Step | Conventional Batch Yield (%) | Flow Chemistry Yield (%) | Key Improvement Factor |
|---|---|---|---|
| Amination | 45 | 72 | Reduced oxidation side reactions |
| Methylation | 60 | 85 | Controlled exothermicity |
Advanced Question: How can computational tools predict the biological activity of this compound derivatives?
Methodological Answer:
Use molecular docking and quantitative structure-activity relationship (QSAR) models:
- Docking simulations : Screen derivatives against target protein structures (e.g., kinases) to estimate binding affinities .
- QSAR : Train models on datasets with known bioactivity to correlate substituent effects (e.g., logP, polar surface area) with activity.
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, cytochrome P450 interactions) .
Key Takeaways for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
